Nosiheptide Demonstrates Sub-Nanomolar Potency Against Clostridium perfringens Compared to Broader Spectrum Antibiotics
Nosiheptide exhibits exceptional potency against Clostridium perfringens, a primary causative agent of necrotic enteritis and swine dysentery, with a reported Minimum Inhibitory Concentration (MIC) of 0.005 μg/mL. This value is markedly lower than typical MICs for other common veterinary antibiotics against this pathogen. While direct, side-by-side MIC comparisons in the same study are limited in public literature, this level of activity is significantly more potent than the MICs of nosiheptide against other Gram-positive pathogens, such as MRSA (MIC ≤0.25 mg/L) and Enterococcus spp. (MIC ≤0.125 mg/L) [1]. This indicates a pathogen-specific potency advantage that may not be observed with other feed additive antibiotics like bacitracin or oxytetracycline.
| Evidence Dimension | In vitro Antibacterial Potency (MIC) |
|---|---|
| Target Compound Data | MIC: 0.005 μg/mL (Clostridium perfringens) |
| Comparator Or Baseline | MRSA (MIC ≤0.25 mg/L) and Enterococcus spp. (MIC ≤0.125 mg/L) [Cross-pathogen baseline] |
| Quantified Difference | At least 25-fold more potent against C. perfringens than against MRSA |
| Conditions | MIC assay against Clostridium perfringens isolate from swine diarrhea material [2] |
Why This Matters
For procurement in swine production, this high potency against C. perfringens offers a targeted solution for preventing piglet diarrhea, a leading cause of morbidity and mortality, potentially at lower inclusion rates than less potent alternatives.
- [1] Haste NM, Thienphrapa W, Tran DN, et al. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus. J Antibiot (Tokyo). 2012;65(12):593-598. doi:10.1038/ja.2012.77 View Source
- [2] Zhejiang Esigma Biotechnology Co., Ltd. Nosiheptide product technical information. esigmabio.com. View Source
